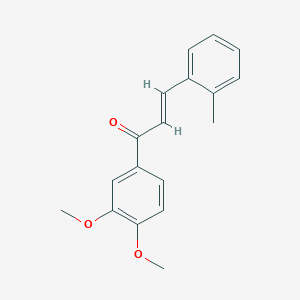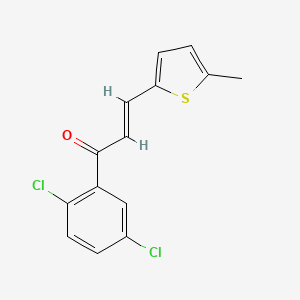
(2E)-1-(2,5-Dichlorophenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-1-(2,5-Dichlorophenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one, also known as 2E-DMT, is a novel compound that has been gaining attention in the scientific community due to its potential applications in the field of drug discovery. 2E-DMT is a synthetic compound that has been found to possess a variety of biochemical and physiological effects. It has been studied for its potential use in treating a range of conditions such as pain, inflammation, and cancer.
Scientific Research Applications
(2E)-1-(2,5-Dichlorophenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one has been studied for its potential use in a variety of scientific applications. In particular, it has been studied for its potential use in the field of drug discovery. (2E)-1-(2,5-Dichlorophenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one has been found to possess a variety of biochemical and physiological effects, including anti-inflammatory, analgesic, and anticancer properties. Additionally, it has been studied for its potential use in the treatment of conditions such as pain, inflammation, and cancer.
Mechanism of Action
The exact mechanism of action of (2E)-1-(2,5-Dichlorophenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one is not yet fully understood. However, it is believed to act by binding to a variety of receptors in the body, including the cannabinoid receptors CB1 and CB2, as well as the serotonin and dopamine receptors. Additionally, it is believed to interact with other cellular components such as G-proteins, ion channels, and enzymes.
Biochemical and Physiological Effects
(2E)-1-(2,5-Dichlorophenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one has been found to possess a variety of biochemical and physiological effects. In particular, it has been found to possess anti-inflammatory, analgesic, and anticancer properties. Additionally, it has been found to possess neuroprotective, anxiolytic, and antidepressant-like effects. Furthermore, (2E)-1-(2,5-Dichlorophenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one has been found to possess cardioprotective and anti-diabetic effects.
Advantages and Limitations for Lab Experiments
(2E)-1-(2,5-Dichlorophenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one has several advantages for use in laboratory experiments. First, it is a relatively easy compound to synthesize, making it a cost-effective option. Additionally, it has been found to possess a variety of biochemical and physiological effects, making it a useful compound for studying a variety of biological processes. However, there are some limitations to its use in laboratory experiments. For example, its effects may vary depending on the concentrations used, and it may interact with other compounds present in the experiment.
Future Directions
The potential future directions of (2E)-1-(2,5-Dichlorophenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one are vast. It has been studied for its potential use in a variety of applications, including the treatment of pain, inflammation, and cancer. Additionally, it has been studied for its potential use in the treatment of neurodegenerative diseases, cardiovascular diseases, and diabetes. Furthermore, it has been studied for its potential use in the development of novel drugs and drug delivery systems. Finally, it has been studied for its potential use in the development of novel imaging techniques.
Synthesis Methods
The synthesis of (2E)-1-(2,5-Dichlorophenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one involves the use of a variety of organic chemistry techniques. The most common method involves the reaction of 2,5-dichlorophenylacetic acid with 5-methylthiophen-2-ylprop-2-en-1-one in the presence of a strong base such as potassium tert-butoxide. This reaction is followed by a series of purification steps to yield the desired compound. Other methods of synthesis include the use of Grignard reagents, palladium-catalyzed cross-coupling reactions, and the use of microwave-assisted synthesis.
properties
IUPAC Name |
(E)-1-(2,5-dichlorophenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2OS/c1-9-2-4-11(18-9)5-7-14(17)12-8-10(15)3-6-13(12)16/h2-8H,1H3/b7-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEJNJRJXUISYDH-FNORWQNLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C=CC(=O)C2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(S1)/C=C/C(=O)C2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(2,5-Dichlorophenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,10-Diaza-9-(2-fluorophenyl)-5,5-dimethyl-14-nitrotricyclo[9.4.0.0<3,8>]pentadeca-1(15),3(8),11(12),13-tetraen-7-one](/img/structure/B6355159.png)



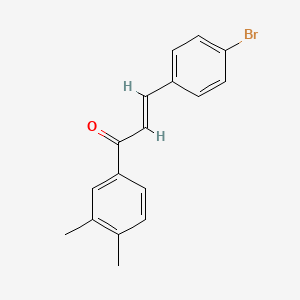
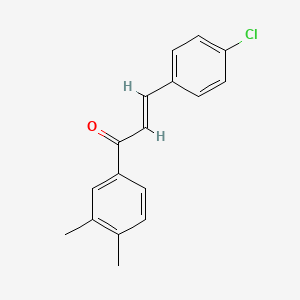
![(2E)-1-(3,4-Dimethylphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B6355212.png)

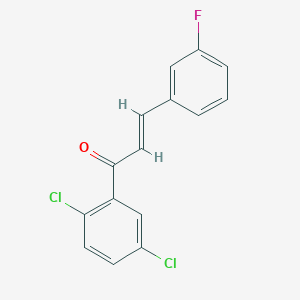
![(2E)-1-(3,4-Dimethoxyphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B6355234.png)
![(2E)-3-[4-(Benzyloxy)phenyl]-1-(3,4-dimethoxyphenyl)prop-2-en-1-one](/img/structure/B6355238.png)
